molecular formula C18H21FN4O4 B2974904 1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941879-63-6

1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2974904
CAS No.: 941879-63-6
M. Wt: 376.388
InChI Key: QERJXHPQBCLNNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its complex structure, which includes a fluorophenyl group, a methoxy group, a morpholine ring, and a dihydropyridazine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyridazine Core: The dihydropyridazine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Methoxylation: The methoxy group can be introduced through an O-alkylation reaction using methanol and a suitable base.

    Morpholine Ring Formation: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving an appropriate amine and an epoxide or halide precursor.

    Final Coupling: The final coupling step involves the reaction of the dihydropyridazine core with the morpholine derivative under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as dihydropyridazine or morpholine ring reduction products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed:

    Oxidation Products: N-oxides, hydroxylated derivatives.

    Reduction Products: Reduced dihydropyridazine, morpholine derivatives.

    Substitution Products: Alkylated, acylated, or other substituted derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Enzyme Inhibition: Inhibiting key enzymes involved in various biological processes.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction Pathways: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Uniqueness: 1-(4-fluorophenyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its dihydropyridazine core and the presence of both fluorophenyl and morpholine moieties contribute to its distinct chemical and pharmacological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(2-morpholin-4-ylethyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4/c1-26-15-12-16(24)23(14-4-2-13(19)3-5-14)21-17(15)18(25)20-6-7-22-8-10-27-11-9-22/h2-5,12H,6-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERJXHPQBCLNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.